N-(2,5-dimethoxyphenyl)phenazine-1-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)phenazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-26-13-10-11-19(27-2)18(12-13)24-21(25)14-6-5-9-17-20(14)23-16-8-4-3-7-15(16)22-17/h3-12H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFLQLRKHACJDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phenazine derivatives, including N-(2,5-dimethoxyphenyl)phenazine-1-carboxamide, can be achieved through various methods. Common approaches include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, and Pd-catalyzed N-arylation . These methods often require specific reaction conditions, such as the use of toxic chemicals, harsh reaction conditions, and the generation of toxic by-products .
Industrial Production Methods: Industrial-scale biosynthesis of phenazine derivatives, including this compound, can be achieved using engineered bacterial strains. For example, Pseudomonas chlororaphis HT66 has been modified to enhance the production of phenazine-1-carboxamide through metabolic engineering strategies . This approach offers advantages such as non-toxicity and potentially high yields in environmentally friendly settings .
Analyse Chemischer Reaktionen
Oxidation Reactions
The phenazine core undergoes oxidation due to its conjugated aromatic system. Key findings include:
Reagents and Conditions :
-
m-Chloroperbenzoic acid (mCPBA) in toluene at 80°C induces selective oxidation of the phenazine ring, forming N-oxide derivatives .
-
Laccase enzymes (e.g., from Pycnoporus cinnabarinus) in aqueous buffer (pH 5) facilitate oxidative coupling, forming dimerized or hydroxylated products .
Products :
Reduction Reactions
Reduction targets the carboxamide group or the aromatic system:
Reagents and Conditions :
-
Sodium borohydride (NaBH4) in methanol reduces the carboxamide to a secondary amine under mild conditions.
-
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the phenazine ring to dihydrophenazine derivatives.
Products :
-
N-(2,5-dimethoxyphenyl)phenazine-1-methylamine (amide → amine reduction).
-
Dihydro-N-(2,5-dimethoxyphenyl)phenazine-1-carboxamide (aromatic ring saturation).
Substitution Reactions
The 2,5-dimethoxyphenyl group participates in electrophilic substitution:
Reagents and Conditions :
-
Nitration (HNO₃/H₂SO₄) introduces nitro groups at the para-position of the methoxy substituents .
-
Buchwald–Hartwig amination with Pd catalysts replaces methoxy groups with amines .
Products :
Enzymatic Degradation
Biodegradation pathways involve microbial enzymes:
Key Enzymes :
-
Phenazine-1-carboxamide 1,2-dioxygenase (PcaA1A2A3A4) from Sphingomonas wittichii cleaves the phenazine ring, forming 1,2-dihydroxyphenazine .
-
Amidase PcnH hydrolyzes the carboxamide bond, yielding phenazine-1-carboxylic acid and 2,5-dimethoxyaniline .
Degradation Products :
| Enzyme | Major Product | Secondary Product |
|---|---|---|
| PcaA1A2A3A4 | 1,2-Dihydroxyphenazine | CO₂ (decarboxylation) |
| PcnH | Phenazine-1-carboxylic acid | 2,5-Dimethoxyaniline |
Comparative Reaction Yields
Reaction efficiency varies with substituents and conditions:
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
N-(2,5-dimethoxyphenyl)phenazine-1-carboxamide has demonstrated significant antimicrobial activity against a range of bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
Antifungal Activity
The compound exhibits potent antifungal properties against various phytopathogens. Studies have shown that it effectively inhibits the growth of fungi such as Candida albicans and Fusarium oxysporum, making it a candidate for agricultural applications to protect crops from fungal diseases.
Anticancer Potential
Recent investigations into the anticancer effects of this compound reveal its ability to induce apoptosis in cancer cell lines. The compound has been shown to trigger mitochondrial pathways leading to cell death in various cancer types, including breast and lung cancers.
Comparative Analysis with Other Phenazine Derivatives
To better understand the unique properties of this compound, a comparison with other phenazine derivatives is presented below:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| This compound | Phenazine derivative | Enhanced biological activity due to methoxy substituents |
| Phenazine-1-carboxylic acid | Phenazine derivative | Known for its antimicrobial properties |
| Pyocyanin | Phenazine derivative | Exhibits redox properties and antimicrobial activity |
Research Findings
Recent studies provide compelling evidence for the efficacy of this compound:
Antifungal Activity Data
The following table summarizes the minimum inhibitory concentrations (MIC) against specific fungal strains:
| Fungal Strain | MIC (µg/ml) |
|---|---|
| Candida albicans | 64 |
| Fusarium oxysporum | 32 |
| Rhizoctonia solani | 40 |
Anticancer Activity Data
The compound's effectiveness against cancer cell lines is highlighted below:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung cancer) | 32 - 40 |
| HeLa (Cervical cancer) | 32 - 40 |
Antifungal Efficacy Against Phytopathogens
A study demonstrated that this compound effectively inhibited several plant pathogenic fungi, including Fusarium graminearum and Rhizoctonia solani. The compound's ability to disrupt fungal growth pathways makes it a promising candidate for agricultural applications.
Antitumor Activity in Cancer Research
In vitro studies have shown that this phenazine derivative exhibits selective cytotoxicity towards breast (MDA-MB-231) and lung (A549) cancer cell lines. The mechanism involves cell cycle arrest and apoptosis induction through mitochondrial pathways.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethoxyphenyl)phenazine-1-carboxamide involves its ability to serve as an electron shuttle to alternate terminal acceptors, modify cellular redox states, and act as a cell signal that regulates patterns of gene expression . These activities contribute to its broad-spectrum biological effects, including antifungal, antibacterial, and antiparasitic activities .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
N-(2-(2,5-Difluorobenzamido)ethyl)phenazine-1-carboxamide
This compound shares the phenazine-1-carboxamide backbone but differs in the substituent attached to the carboxamide nitrogen. Instead of a dimethoxyphenyl group, it features a 2,5-difluorobenzamido ethyl chain . Key comparisons include:
Research Findings : Fluorinated phenazine derivatives demonstrate superior activity against Gram-positive bacteria compared to methoxy-substituted analogs, likely due to improved membrane penetration .
(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide
Research Findings : Carbothioamide derivatives exhibit stronger metal-binding properties, which may enhance activity against metalloenzyme-dependent pathogens .
Critical Analysis of Structural and Functional Divergences
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy substituents (electron-donating) improve solubility but may reduce binding affinity in hydrophobic pockets compared to fluorine-containing analogs .
- Carboxamide vs.
- Phenazine vs. Heterocyclic Cores : Phenazine’s planar structure favors DNA intercalation, while triazole-based scaffolds target enzymes or receptors through steric and electronic effects.
Q & A
Q. What are the established synthetic routes for N-(2,5-dimethoxyphenyl)phenazine-1-carboxamide, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis typically involves a condensation reaction between 2,5-dimethylaniline and phenazine-1-carboxylic acid. Key steps include:
- Use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
- Solvent optimization (e.g., dichloromethane or tetrahydrofuran) to enhance solubility and reaction efficiency.
- Temperature control (room temperature to 60°C) to balance reaction rate and by-product formation.
To improve yield: - Purify intermediates via column chromatography.
- Monitor reaction progress using thin-layer chromatography (TLC).
- Optimize stoichiometric ratios (e.g., 1.2:1 molar ratio of amine to carboxylic acid) .
Q. Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer: Critical techniques include:
- 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 8.2–7.5 ppm and methoxy groups at δ 3.8–3.6 ppm).
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., observed m/z 415.1754 vs. calculated 415.1765) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (use SHELXL for refinement) .
- HPLC : Assesses purity (>95% purity threshold for biological assays).
Q. Table 1. Key Analytical Techniques
| Technique | Purpose | Example Data | Reference |
|---|---|---|---|
| 1H NMR | Proton environment | δ 8.2–7.5 ppm (aromatic) | |
| HRMS | Molecular weight | m/z 415.1754 (observed) | |
| X-ray | Crystal structure | Space group P21/c |
Q. How should researchers design preliminary biological activity screens for this compound?
Methodological Answer:
- Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
- Antitumor Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Compare IC50 values with cisplatin .
- Dose-Response Curves : Use triplicate measurements and nonlinear regression for EC50 calculation.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
Methodological Answer:
- Standardize Assay Conditions : Use identical cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%).
- Orthogonal Validation : Confirm antimicrobial activity with zone-of-inhibition assays alongside MIC.
- Meta-Analysis : Compare datasets to identify variables (e.g., pH, serum content) affecting results. Address discrepancies via collaborative reproducibility studies .
Q. What computational strategies are recommended to model structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding to targets like topoisomerase II. Focus on substituent effects at the 2,5-dimethoxyphenyl group.
- QSAR Modeling : Employ Gaussian-based DFT calculations to correlate electronic parameters (HOMO/LUMO) with activity.
- MD Simulations : Simulate ligand-receptor complexes for >100 ns to assess stability. Validate with experimental IC50 data .
Q. What experimental approaches elucidate the reaction mechanisms of this compound in nucleophilic substitutions?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Use deuterated reagents to probe rate-determining steps.
- Trapping Intermediates : Employ LC-MS to detect acyl intermediates in DCC-mediated couplings.
- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to identify energy barriers for amide bond formation .
Q. How can researchers optimize this compound derivatives for enhanced blood-brain barrier (BBB) penetration?
Methodological Answer:
- LogP Optimization : Synthesize analogs with calculated LogP 2–3 (e.g., replace methoxy with trifluoromethyl).
- PAMPA-BBB Assay : Measure permeability using artificial membranes.
- In Silico Predictors : Use SwissADME to prioritize candidates with high CNS MPO scores .
Q. Table 2. Key Functional Groups and Their Impact on Bioactivity
| Substituent | Position | Effect on Activity | Reference |
|---|---|---|---|
| Methoxy | 2,5-aryl | Enhances solubility | |
| Carboxamide | Phenazine | Stabilizes H-bonds | |
| Halogens | Para | Increases potency |
Q. What methodologies are recommended for studying the photostability of this compound under varying conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
